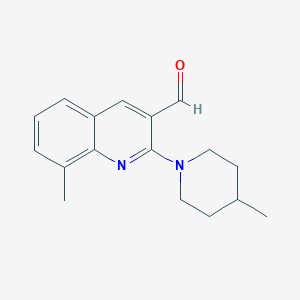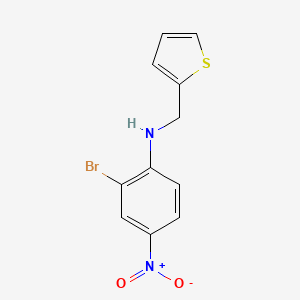![molecular formula C19H13BrN4O3 B2742448 5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide CAS No. 941880-17-7](/img/structure/B2742448.png)
5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide is a complex organic compound characterized by its brominated furan and pyridopyrimidine groups. It has attracted attention in various scientific fields due to its potential bioactivity and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide typically involves the bromination of a furan carboxamide precursor, followed by coupling with a pyridopyrimidine derivative. Key steps include:
Bromination of Furan Carboxamide: : This step uses a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: : The brominated furan carboxamide is then reacted with a pyridopyrimidine derivative under coupling conditions, often using a palladium catalyst in a Suzuki-Miyaura or Buchwald-Hartwig reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions for large-scale synthesis, ensuring high yields and purity. This often involves:
Continuous Flow Chemistry: : To enhance reaction efficiency and scalability.
Automated Synthesis: : For precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative reactions, potentially altering its functional groups.
Reduction: : Reductive reactions might target its nitro or carbonyl groups.
Substitution: : Substitution reactions can occur, particularly on the brominated furan ring, to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: : Palladium (Pd) catalysts for coupling reactions.
Major Products
The major products depend on the specific reaction conditions. For example, substitution reactions may yield derivatives with varied functional groups on the furan ring, while oxidation and reduction can lead to changes in the pyridopyrimidine moiety.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide has diverse applications:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its potential role in biological pathways.
Medicine: : Investigated for therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : May be used in the development of new materials or pharmaceuticals.
Wirkmechanismus
The compound’s mechanism of action involves its interaction with molecular targets and pathways. It may:
Inhibit Enzymes: : By binding to active sites or allosteric sites.
Modulate Receptors: : Affecting signal transduction pathways.
Alter Gene Expression: : By interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Comparing 5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide with other similar compounds highlights its uniqueness:
5-chloro-analog: : Offers different reactivity due to the chlorine atom.
Pyridopyrimidine derivatives: : Share the core structure but vary in their bioactivity and applications.
This compound’s specific structure lends it unique properties that make it particularly valuable in research and industry.
Hope this comprehensive dive was just what you needed! What else can I tackle for you?
Eigenschaften
IUPAC Name |
5-bromo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O3/c1-11-22-17-14(6-3-9-21-17)19(26)24(11)13-5-2-4-12(10-13)23-18(25)15-7-8-16(20)27-15/h2-10H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBKALMPQRBARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2742365.png)
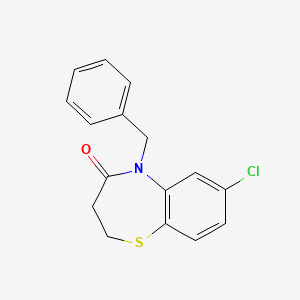
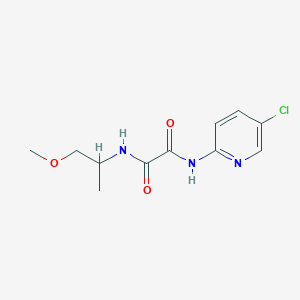
![2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2742371.png)
![2-(2,3-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742372.png)
![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742375.png)
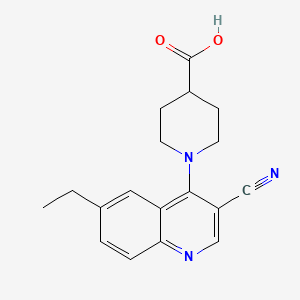
![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742379.png)
![2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine](/img/structure/B2742380.png)
![N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2742381.png)
![2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B2742382.png)
